[1-(Aminomethyl)cyclopent-3-en-1-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Aminomethyl)cyclopent-3-en-1-yl]methanol: is an organic compound with the molecular formula C7H13NO It features a cyclopentene ring substituted with an aminomethyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Aminomethyl)cyclopent-3-en-1-yl]methanol typically involves the reaction of cyclopent-3-en-1-ylmethanol with an aminomethylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(Aminomethyl)cyclopent-3-en-1-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: It can participate in substitution reactions where the hydroxyl or amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of cyclopent-3-en-1-one derivatives.
Reduction: Formation of cyclopentane derivatives.
Substitution: Formation of various substituted cyclopentene derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential to form novel compounds.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [1-(Aminomethyl)cyclopent-3-en-1-yl]methanol exerts its effects involves interactions with specific molecular targets The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function
Comparison with Similar Compounds
Cyclopent-3-en-1-ylmethanol: Lacks the aminomethyl group, making it less reactive in certain chemical reactions.
Cyclopent-3-en-1-ylamine: Lacks the hydroxymethyl group, affecting its solubility and reactivity.
Cyclopentane derivatives: Saturated analogs with different chemical properties.
Uniqueness:
- The presence of both aminomethyl and hydroxymethyl groups in [1-(Aminomethyl)cyclopent-3-en-1-yl]methanol provides a unique combination of reactivity and functionality, making it a versatile compound for various applications.
Properties
IUPAC Name |
[1-(aminomethyl)cyclopent-3-en-1-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c8-5-7(6-9)3-1-2-4-7/h1-2,9H,3-6,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZLMJOZJBIMEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1(CN)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.